(2E)-1-(3,4-Dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one
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Overview
Description
(2E)-1-(3,4-Dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a furan ring and a dimethyl-substituted phenyl ring, connected by a propenone bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(3,4-Dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethylbenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of catalysts, such as solid acid or base catalysts, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the carbonyl group in the propenone bridge can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under appropriate conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted chalcones depending on the substituent introduced.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of various heterocyclic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential antimicrobial and antifungal properties.
- Studied for its antioxidant activity.
Medicine:
- Explored for its potential anti-inflammatory and anticancer activities.
- Used in the development of new pharmaceutical agents.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the synthesis of organic electronic materials.
Mechanism of Action
The biological activity of (2E)-1-(3,4-Dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It can also induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. The presence of the furan ring and the propenone bridge allows the compound to form reactive intermediates that can interact with cellular macromolecules, leading to its biological effects.
Comparison with Similar Compounds
(2E)-1-(3,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one: Similar structure but with a thiophene ring instead of a furan ring.
(2E)-1-(3,4-Dimethylphenyl)-3-(pyridin-2-yl)prop-2-en-1-one: Contains a pyridine ring instead of a furan ring.
(2E)-1-(3,4-Dimethylphenyl)-3-(phenyl)prop-2-en-1-one: Lacks the heterocyclic ring, having a phenyl ring instead.
Uniqueness: The presence of the furan ring in (2E)-1-(3,4-Dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one imparts unique electronic and steric properties, which can influence its reactivity and biological activity. The furan ring can participate in various chemical reactions, such as Diels-Alder reactions, which are not possible with the other similar compounds.
Properties
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-5-6-13(10-12(11)2)15(16)8-7-14-4-3-9-17-14/h3-10H,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGSZPUBNZLZQA-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC=CO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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